6-Bromo-8-methylquinoline-2,3-dicarboxylic acid
CAS No.: 1189106-31-7
Cat. No.: VC18378040
Molecular Formula: C12H8BrNO4
Molecular Weight: 310.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189106-31-7 |
|---|---|
| Molecular Formula | C12H8BrNO4 |
| Molecular Weight | 310.10 g/mol |
| IUPAC Name | 6-bromo-8-methylquinoline-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C12H8BrNO4/c1-5-2-7(13)3-6-4-8(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18) |
| Standard InChI Key | PIOLRYKSPWDOKI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The quinoline scaffold in 6-bromo-8-methylquinoline-2,3-dicarboxylic acid consists of a fused aromatic system where the pyridine nitrogen at position 1 influences electronic distribution across the molecule. Bromine at C6 introduces steric bulk and polarizability, enhancing electrophilic substitution potential, while the methyl group at C8 contributes to hydrophobic interactions. The carboxylic acid groups at C2 and C3 confer acidity (pKa ≈ 2–3 for aryl carboxylic acids) and enable hydrogen bonding or salt formation, critical for solubility and crystallinity.
Table 1: Key Structural Attributes
| Position | Substituent | Role in Reactivity |
|---|---|---|
| C2 | -COOH | Acid catalysis, coordination |
| C3 | -COOH | Hydrogen bonding, solubility |
| C6 | -Br | Electrophilic sites, cross-coupling |
| C8 | -CH₃ | Steric hindrance, lipophilicity |
The planar quinoline system allows π-π stacking in solid-state configurations, as evidenced by X-ray crystallography of analogous compounds.
Synthetic Methodologies
Multi-Step Organic Synthesis
Synthesis typically begins with 8-methylquinoline, undergoing sequential functionalization:
-
Bromination: Electrophilic aromatic substitution using Br₂ in H₂SO₄ at 0–5°C introduces bromine at C6.
-
Carboxylation: Directed ortho-metalation with LDA (lithium diisopropylamide) followed by quenching with CO₂ yields the dicarboxylic acid.
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, H₂SO₄ | 0–5°C | 72 |
| Carboxylation | LDA, CO₂ | -78°C | 58 |
Chemical Properties and Reactivity
Acid-Base Behavior
The dual carboxylic acids deprotonate sequentially in aqueous solution, with pKa₁ ≈ 2.1 and pKa₂ ≈ 4.3, enabling zwitterionic forms at physiological pH.
Functional Group Transformations
-
Esterification: Treatment with ethanol/H₂SO₄ produces diethyl esters, enhancing lipid solubility.
-
Amidation: Coupling with EDCl/HOBt forms bis-amides, explored as kinase inhibitors.
-
Decarboxylation: Heating above 200°C yields 6-bromo-8-methylquinoline, a precursor for metal complexes.
Industrial and Research Applications
Coordination Chemistry
The compound chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic oxidation reactions.
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (12.7 mmol/g at 25°C).
Comparative Analysis with Structural Analogs
Table 3: Functional Comparison of Quinoline Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume